![molecular formula C20H14O2 B14370329 Methyl benzo[c]phenanthrene-4-carboxylate CAS No. 90340-79-7](/img/structure/B14370329.png)
Methyl benzo[c]phenanthrene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl benzo[c]phenanthrene-4-carboxylate: is a polycyclic aromatic hydrocarbon derivative It is a complex organic compound characterized by a fused ring structure, which includes a methyl ester functional group attached to the benzo[c]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl benzo[c]phenanthrene-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from benzo[c]phenanthrene, the introduction of a carboxylate group followed by methylation can yield the desired compound. Specific reagents and catalysts, such as palladium or platinum-based catalysts, may be used to facilitate these reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity product.
Chemical Reactions Analysis
Types of Reactions: Methyl benzo[c]phenanthrene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, can occur at specific positions on the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro derivatives, sulfonic acids.
Scientific Research Applications
Methyl benzo[c]phenanthrene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins. It is used in studies related to mutagenesis and carcinogenesis.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity. It is used in drug development research.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. It is also used in materials science for the development of advanced materials.
Mechanism of Action
The mechanism of action of methyl benzo[c]phenanthrene-4-carboxylate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, causing structural distortions that may lead to mutations. It can also form adducts with proteins, affecting their function. These interactions are mediated through various pathways, including oxidative stress and enzyme-mediated processes.
Comparison with Similar Compounds
Benzo[c]phenanthrene: The parent compound without the methyl ester group.
Methyl benzo[a]pyrene-4-carboxylate: A similar polycyclic aromatic hydrocarbon with a different ring structure.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness: Methyl benzo[c]phenanthrene-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and reactivity compared to its parent compound, benzo[c]phenanthrene.
Properties
CAS No. |
90340-79-7 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
methyl benzo[g]phenanthrene-4-carboxylate |
InChI |
InChI=1S/C20H14O2/c1-22-20(21)18-8-4-7-17-16(18)12-11-14-10-9-13-5-2-3-6-15(13)19(14)17/h2-12H,1H3 |
InChI Key |
HPZJALXDKKPKNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC3=C2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



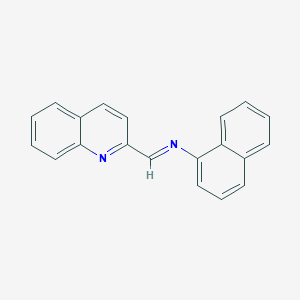
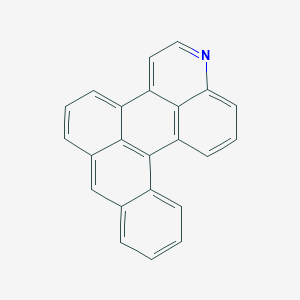
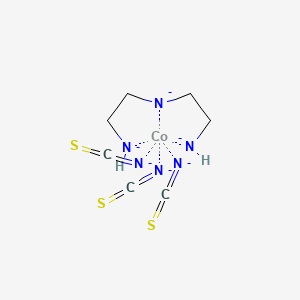

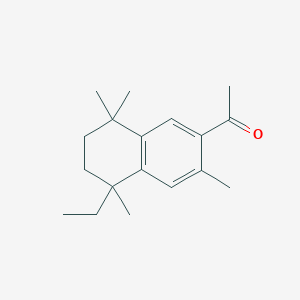
![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)
![Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-](/img/structure/B14370320.png)
![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)
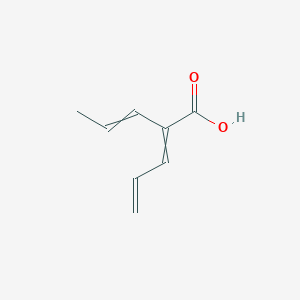
![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)

![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
